methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride
Description
Properties
IUPAC Name |
methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c1-17-10(16)6-9(15)7-3-2-4-8(5-7)11(12,13)14;/h2-5,9H,6,15H2,1H3;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWMURZHACRUMX-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC(=CC=C1)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354970-82-3 | |
| Record name | Benzenepropanoic acid, β-amino-3-(trifluoromethyl)-, methyl ester, hydrochloride (1:1), (βR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354970-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride typically involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved through various methods, including the use of potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA) under mild conditions . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of advanced catalytic systems and continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
Methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride has been explored for its potential therapeutic applications due to its structural similarity to amino acids. Its trifluoromethyl group can influence the compound's lipophilicity and metabolic stability, making it a candidate for drug development.
Case Studies:
- Antidepressant Activity: Research indicates that compounds with similar structures may exhibit antidepressant properties. Studies involving analogs have shown promise in modulating neurotransmitter systems, suggesting potential for treating mood disorders.
- Anticancer Properties: Investigations into fluorinated amino acids have revealed their ability to inhibit tumor growth in various cancer models, indicating a pathway for developing anticancer agents.
Neuropharmacology
The compound's structural features allow it to interact with neurotransmitter receptors, which is crucial in neuropharmacology.
Case Studies:
- Receptor Binding Studies: Preliminary studies have demonstrated that this compound can bind to specific neurotransmitter receptors, potentially influencing synaptic transmission and neuronal excitability.
Synthesis of Peptides
Due to its amino acid-like structure, this compound can be utilized in peptide synthesis. Its incorporation into peptide sequences may enhance the stability and bioactivity of the resulting peptides.
Case Studies:
- Peptide Therapeutics: Research has shown that incorporating trifluoromethylated amino acids into peptide sequences can improve pharmacokinetic properties and increase resistance to enzymatic degradation.
Agricultural Chemistry
The unique properties of trifluoromethyl compounds have led to their exploration in agricultural applications, particularly as agrochemicals.
Case Studies:
- Pesticide Development: Compounds with trifluoromethyl groups have been studied for their effectiveness as pesticides due to their increased potency against pests while minimizing environmental impact.
Mechanism of Action
The mechanism of action of methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, thereby modulating their activity. This can lead to various biological effects, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
*Calculated based on analogous structures. †Stereochemistry notation "3r" may indicate racemic or alternative configuration.
Key Observations :
- Substituent Effects: The CF₃ group in the target compound increases steric bulk and electron-withdrawing effects compared to mono- or di-fluoro analogs. This enhances lipophilicity (logP) and may influence binding affinity in drug-receptor interactions .
- Ester Groups : Methyl esters (e.g., target compound) generally exhibit faster hydrolysis rates than ethyl esters (e.g., ), impacting metabolic stability in prodrug applications .
- Stereochemistry : The (3R) configuration in the target compound and some analogs () suggests enantioselective synthesis routes, critical for chiral drug intermediates .
Biological Activity
Methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C11H12F3NO2
- Molecular Weight : 263.21 g/mol
- CAS Number : 1213456-22-4
- Structure : The compound features a trifluoromethyl group, which enhances its lipophilicity and potential biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, primarily focusing on its potential as an anticancer agent and its effects on specific cellular pathways.
Anticancer Potential
Recent studies have highlighted the compound's promising anticancer properties. For instance, it has been shown to exhibit significant inhibitory effects on various cancer cell lines:
- MCF-7 (breast cancer) : The compound demonstrated an IC50 value of approximately 22.54 µM, indicating moderate potency against this cell line.
- A549 (lung cancer) : The IC50 value was reported at 5.08 µM, suggesting a stronger inhibitory effect compared to MCF-7 .
Case Studies and Experimental Data
- Cell Proliferation Assays :
- Molecular Docking Studies :
Comparative Activity Table
| Compound Name | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 22.54 | Apoptosis induction |
| This compound | A549 | 5.08 | Apoptosis induction |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride, and how can enantiomeric purity be ensured during synthesis?
- Methodological Answer : Synthesis typically involves asymmetric catalysis or chiral resolution to achieve the (3R)-configuration. Key steps include the formation of the trifluoromethylphenylpropanoate backbone via nucleophilic substitution or cross-coupling reactions. Enantiomeric purity can be ensured using chiral HPLC or circular dichroism (CD) spectroscopy to validate stereochemical integrity . Statistical experimental design (e.g., Design of Experiments, DoE) can optimize reaction parameters like temperature, catalyst loading, and solvent polarity to minimize racemization .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the trifluoromethyl group and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. Polarimetric analysis or chiral stationary-phase HPLC quantifies enantiomeric excess (>98% for pharmaceutical-grade purity). X-ray crystallography may resolve ambiguities in stereochemical assignments .
Q. How does the solubility profile of this compound in solvents like DMSO and water influence its application in in vitro assays?
- Methodological Answer : The compound’s solubility in DMSO (>5 mg/mL) allows for stock solution preparation, while limited aqueous solubility (4 mg/mL in water) necessitates dilution in buffered systems for cell-based assays. Pre-formulation studies should assess solubility-pH dependence (LogD = 1.83 at pH 7.4) to predict membrane permeability and bioavailability. Co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes can enhance solubility for in vivo studies .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets (e.g., serotonin receptors)?
- Methodological Answer : Density Functional Theory (DFT) calculations model electron distribution around the trifluoromethyl group to predict electrophilic reactivity. Molecular docking (AutoDock Vina, Schrödinger Suite) simulates binding affinities to serotonin transporters (SERT), leveraging crystallographic data from homologs like fluoxetine-bound SERT. Molecular dynamics (MD) simulations assess stability of ligand-receptor complexes under physiological conditions .
Q. What strategies resolve contradictions in pharmacological data when evaluating the compound’s selectivity for serotonin reuptake inhibition?
- Methodological Answer : Discrepancies in IC₅₀ values across assays may arise from differences in cell lines (e.g., HEK293 vs. neuronal primary cultures) or assay formats (radioligand binding vs. fluorescence-based uptake). Orthogonal validation using knockout models (e.g., SERT⁻/⁻ cells) and off-target profiling (e.g., dopamine/norepinephrine transporters) clarifies selectivity. Meta-analysis of dose-response curves and statistical power calculations ensure reproducibility .
Q. What experimental design approaches optimize reaction conditions to improve yield and reduce byproducts?
- Methodological Answer : Response Surface Methodology (RSM) with central composite design identifies optimal parameters (e.g., temperature: 60–80°C, catalyst: 5–10 mol%). Multivariate analysis (ANOVA) quantifies interactions between variables. Continuous flow chemistry minimizes byproducts (e.g., overalkylation) through precise residence time control. Real-time monitoring via FTIR or PAT (Process Analytical Technology) enables rapid iteration .
Q. How does the compound’s stability under varying pH and temperature conditions impact storage and formulation?
- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH for 6 months assess degradation pathways (e.g., hydrolysis of the ester moiety). Lyophilization or storage in amber vials under inert gas (N₂) prevents photolytic/oxidative degradation. pH-rate profiling (pH 1–10) identifies degradation hotspots, informing buffered formulation strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
